molecular formula C10H7BrClNO B2645316 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone CAS No. 1094678-99-5

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone

Cat. No. B2645316
M. Wt: 272.53
InChI Key: HNKQHLMLBBXPIW-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H8BrNO . Its average mass is approximately 238.08 Da . The compound contains both bromine and chlorine substituents, which are important for its reactivity and biological properties.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of 1H-indole, which includes structures related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone, possess significant antimicrobial and antifungal properties. For example, compounds synthesized using indole and various acetophenones demonstrated substantial activity against both gram-positive and gram-negative bacteria, as well as antifungal effectiveness against species like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Properties

In a study focusing on new chalcone derivatives, a compound synthesized from indole and chloroacetylchloride, which is structurally related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone, was found to have anti-inflammatory properties. This was evidenced by evaluations on Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Current Drug Discovery Technologies, 2022).

Marine Sponge Alkaloids

A study on marine sponges identified bisindole alkaloids, closely related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone, which could be significant in the exploration of new marine natural products with potential pharmaceutical applications (Journal of Natural Products, 2002).

Synthesis of Novel Compounds

Various studies have focused on the synthesis of novel compounds utilizing derivatives similar to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone. These compounds have shown promise in the development of new pharmaceuticals with unique properties, such as enhanced antibacterial activity (IJNC, 2021).

Computational Chemistry Studies

In computational chemistry, derivatives of 2-Bromo-1-arylethanone, a structurally related compound, have been studied for their interactions with other molecules, providing insights into potential applications in drug design and molecular engineering (Sakarya University Journal of Science, 2019).

Synthesis of Indole Derivatives

The synthesis of various indole derivatives using compounds structurally related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone has been extensively studied. These derivatives have been explored for their potential in creating new pharmaceutical compounds with diverse biological activities (Journal of Xinjiang Normal University, 2015).

properties

IUPAC Name

2-bromo-1-(6-chloro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKQHLMLBBXPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 43163344

Citations

For This Compound
3
Citations
CGL Veale, KA Lobb, R Zoraghi, JP Morrison… - Tetrahedron, 2014 - Elsevier
The public health care crisis caused by the emergence of drug resistant bacterial strains, eg, methicillin resistant Staphylococcus aureus (MRSA) has underlined the urgent need to …
Number of citations: 17 www.sciencedirect.com
CGL Veale - 2014 - commons.ru.ac.za
Globally, methicillin resistant Staphylococcus aureus (MRSA) has become increasingly difficult to manage in the clinic and new antibiotics are required. The structure activity …
Number of citations: 2 commons.ru.ac.za
AL Svogie - Rhodes University, 2015 - commons.ru.ac.za
According to the World Health Organisation (WHO), deaths attributed to Plasmodium falciparum exceeded 584 000 in 2013, with 198 million new cases of malaria being reported. One …
Number of citations: 1 commons.ru.ac.za

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